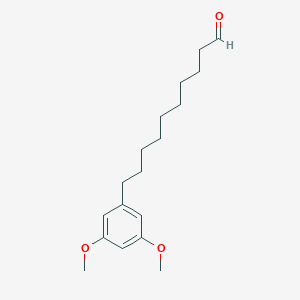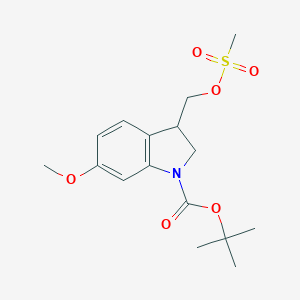
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a complex molecule that is synthesized using a specific method, and its unique structure and properties make it useful in various applications.
Wirkmechanismus
The mechanism of action of Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, studies have shown that it has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that the compound targets specific signaling pathways that are essential for cancer cell survival.
Biochemische Und Physiologische Effekte
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit cancer cell growth, induce cell cycle arrest, and apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has shown promising results in cancer research, making it a potential candidate for further studies. However, one limitation is that it has not been extensively studied, and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. Additionally, research can focus on optimizing the compound's structure to improve its potency and reduce its toxicity. Furthermore, the compound can be tested in combination with other drugs to determine its potential as a combination therapy for cancer treatment. Finally, more studies can be conducted to explore the compound's potential applications in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a complex chemical compound that has shown promising results in cancer research. Its unique structure and properties make it useful in various scientific research applications. While its mechanism of action and long-term effects are not fully understood, further research can help to uncover its potential as a potent inhibitor of cancer cell growth and as a potential candidate for the treatment of various diseases.
Synthesemethoden
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is synthesized using a multi-step process. The initial step involves the reaction of 2,3-dihydroindole-1-carboxylic acid with tert-butyl bromoacetate to form tert-butyl 2,3-dihydroindole-1-carboxylate. This intermediate is then reacted with sodium methoxide to produce tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate. The final step involves the reaction of tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride to produce Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has various scientific research applications. It has been used as a synthetic intermediate in the production of other compounds. Additionally, it has been used in the development of new drugs, particularly in cancer research. The compound has shown potential as a potent inhibitor of cancer cell growth, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
127943-74-2 |
|---|---|
Produktname |
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Molekularformel |
C16H23NO6S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H23NO6S/c1-16(2,3)23-15(18)17-9-11(10-22-24(5,19)20)13-7-6-12(21-4)8-14(13)17/h6-8,11H,9-10H2,1-5H3 |
InChI-Schlüssel |
LVSDUWASFFMYNA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)OC)COS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)OC)COS(=O)(=O)C |
Synonyme |
(+/-)-2,3-Dihydro-6-methoxy-3-(((methylsulfonyl)oxy)methyl)-1H-indole- 1-carboxylic acid 1,1-dimethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
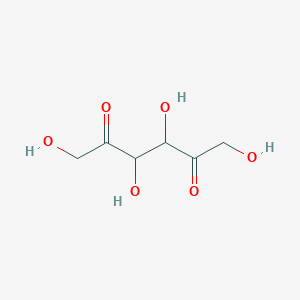
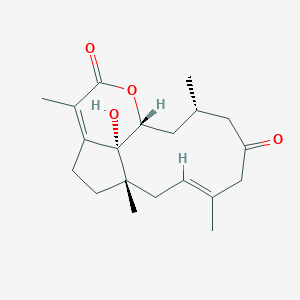
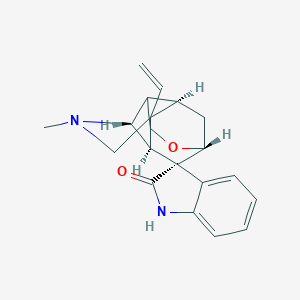
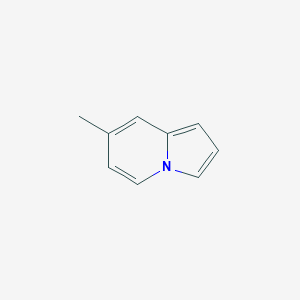
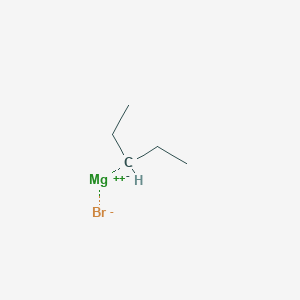
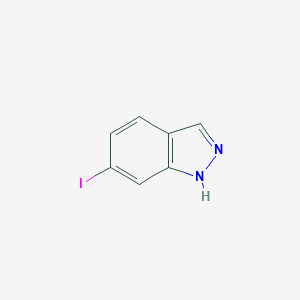
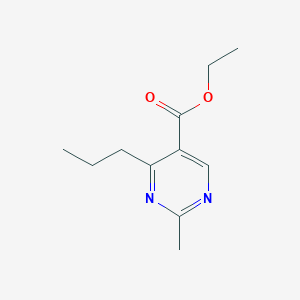
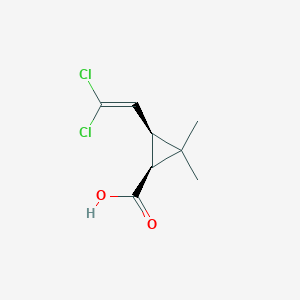
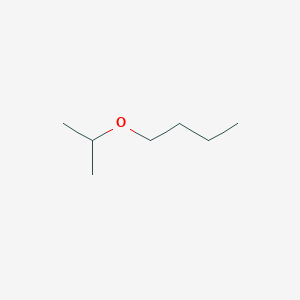
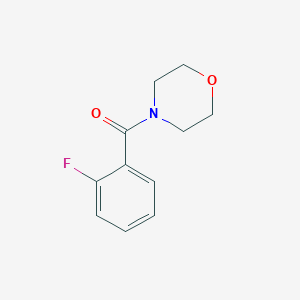
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
